N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is a thiazole-based sulfonamide derivative characterized by a 1,3-thiazole core substituted with an ethyl group at position 5, a phenyl group at position 4, and a methanesulfonamide group at position 2.
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-11(9-7-5-4-6-8-9)13-12(17-10)14-18(2,15)16/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRKGSRGYFCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The ethyl and phenyl groups can be introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, while the phenyl group can be introduced through Friedel-Crafts acylation.
Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the thiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiazole derivatives, including N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide, are used as ligands in catalytic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Agents: It has potential anti-inflammatory properties, making it a candidate for drug development.
Anticancer Agents: Research indicates its potential in inhibiting cancer cell growth.
Industry:
Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments.
Agriculture: These compounds are explored for their use as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process in cancer cells.
Receptor Binding: The compound can bind to specific receptors on microbial cells, leading to their inhibition or death.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Insight : The phenyl group at position 4 in the target compound offers a balance between hydrophobicity and steric bulk, whereas halogenated analogs (e.g., Cl-substituted) exhibit higher reactivity and bioactivity .
Sulfonamide Group Modifications
Key Insight : The methanesulfonamide group in the target compound provides a compact, polar moiety that facilitates solubility and target engagement compared to bulkier sulfamoyl derivatives .
Enzyme Inhibition
- COX/LOX Inhibition : Thiazole derivatives like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a) exhibit dual COX-1/COX-2 inhibition, whereas methoxy-substituted analogs (e.g., compound 6b) show COX-2 selectivity . The ethyl and phenyl substituents in the target compound may similarly influence isoform specificity.
- Antimicrobial Activity: Sulfonamide-thiazole hybrids, such as N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide, demonstrate broad-spectrum antibacterial effects due to the sulfonamide’s interference with folate synthesis .
Physicochemical Properties
Key Insight : The target compound’s lower molecular weight and balanced LogP may improve bioavailability compared to chlorinated analogs .
Biological Activity
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16N2O2S2 |
| Molecular Weight | 304.41 g/mol |
Synthesis : The synthesis typically involves the formation of a thiazole ring through cyclization of appropriate precursors followed by the reaction with a sulfonyl chloride derivative to form the sulfonamide linkage. The process can be optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods like chromatography .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. This compound is hypothesized to exert its antimicrobial effects by inhibiting folic acid synthesis in bacteria. This occurs through competitive inhibition of para-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis .
Research Findings :
- In vitro Studies : Various studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against selected bacterial strains needs further empirical validation.
- Mechanism of Action : The thiazole ring may interact with bacterial enzymes or receptors, modulating their activity and thus contributing to its antimicrobial efficacy .
Anticancer Activity
Recent investigations into thiazole-based compounds have highlighted their potential as anticancer agents. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation.
Case Studies :
- MDA-MB-231 Cell Line : A study reported that thiazole derivatives exhibited IC50 values ranging from 1.51 to 3.03 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other known sulfonamides and thiazole derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Sulfamethoxazole | Antimicrobial | Inhibits folic acid synthesis |
| Thiazole Derivatives (General) | Anticancer | Induces apoptosis |
| N-(5-Ethyl...methanesulfonamide | Potentially both | Inhibits folic acid synthesis; apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
